Product packaging for Azetidin-3-yl carbamate(Cat. No.:CAS No. 935730-63-5)

Azetidin-3-yl carbamate

Cat. No.: B1465129
CAS No.: 935730-63-5
M. Wt: 116.12 g/mol
InChI Key: GFVNJDIBQYYKGS-UHFFFAOYSA-N
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Description

Azetidin-3-yl carbamate (CAS 935730-63-5) is a versatile azetidine-based chemical building block of interest in medicinal chemistry and pharmaceutical research . The azetidine ring is a valuable saturated heterocycle used in drug discovery to modulate the physicochemical and pharmacological properties of candidate molecules. As a core scaffold, this compound serves as a key synthetic intermediate for the development of enzyme inhibitors . Research indicates that derivatives of 3-aminoazetidine, which feature the carbamate functional group, are investigated as potent inhibitors of serine hydrolases like Monoacylglycerol Lipase (MAGL) for potential application in neurology and oncology . Similarly, other carbamate derivatives have been explored as inhibitors of the cysteine amidase N-Acylethanolamine Acid Amidase (NAAA), a potential target for treating pain and inflammation . The molecule provides a reactive amine on the azetidine ring, allowing researchers to functionalize the structure for building more complex compounds. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2O2 B1465129 Azetidin-3-yl carbamate CAS No. 935730-63-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azetidin-3-yl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c5-4(7)8-3-1-6-2-3/h3,6H,1-2H2,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVNJDIBQYYKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Azetidin 3 Yl Carbamate and Its Functionalized Derivatives

Classical and Contemporary Approaches to the Azetidin-3-yl Carbamate (B1207046) Scaffold

The construction of the azetidin-3-yl carbamate scaffold can be approached through various synthetic routes, often involving the formation of the carbamate functionality on a pre-existing azetidine (B1206935) ring or the cyclization of a precursor already containing the carbamate moiety.

Formation through Carbamate Derivatization of Azetidine

A common and straightforward method for the synthesis of azetidin-3-yl carbamates involves the derivatization of a 3-aminoazetidine precursor. This approach benefits from the commercial availability of 3-aminoazetidine derivatives, often with a protecting group on the ring nitrogen. The free amino group at the C-3 position can readily react with various carbamoylating agents to furnish the desired carbamate.

For instance, the widely used tert-butoxycarbonyl (Boc) protecting group can be introduced by reacting a 3-aminoazetidine derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is typically carried out in the presence of a base, such as sodium bicarbonate or triethylamine, in a suitable solvent like dichloromethane (B109758) or a biphasic system. The Boc group is favored for its stability under a range of conditions and its facile removal under acidic conditions. nih.govorganic-chemistry.orgacs.org

Similarly, the benzyloxycarbonyl (Cbz or Z) group can be installed using benzyl (B1604629) chloroformate (Cbz-Cl). nih.gov This reaction is also performed in the presence of a base to neutralize the hydrochloric acid byproduct. The Cbz group is particularly useful as it can be removed by catalytic hydrogenation, a mild method that is orthogonal to the acid-labile Boc group. nih.gov

A general procedure for the synthesis of 3-Boc-aminoazetidine involves the deprotection of a precursor such as tert-butyl (1-diphenylmethylazetidin-3-yl)carbamate via hydrogenation using a palladium on carbon (Pd/C) catalyst. chemicalbook.com

PrecursorReagentProductReference
3-Aminoazetidine derivativeDi-tert-butyl dicarbonate (Boc₂O)tert-Butyl azetidin-3-ylcarbamate nih.govacs.org
3-Aminoazetidine derivativeBenzyl chloroformate (Cbz-Cl)Benzyl azetidin-3-ylcarbamate nih.gov
tert-Butyl (1-diphenylmethylazetidin-3-yl)carbamateH₂, 10% Pd/C3-Boc-aminoazetidine chemicalbook.com

Strategies Involving N-Protection (e.g., Boc, Cbz)

The tert-butoxycarbonyl (Boc) group is a widely employed N-protecting group in azetidine chemistry. N-Boc-3-aminoazetidine is a key intermediate that can be synthesized from N-Boc-3-azidoazetidine by hydrogenation. researchgate.net The Boc group's stability to basic and nucleophilic conditions allows for selective functionalization at other positions of the molecule. organic-chemistry.org

The benzyloxycarbonyl (Cbz) group is another important protecting group. It is stable to a variety of reaction conditions but can be selectively removed by hydrogenolysis. This orthogonality to the Boc group allows for differential protection and deprotection strategies in the synthesis of more complex molecules containing multiple amine functionalities. The Cbz group is typically introduced by reacting the azetidine with benzyl chloroformate in the presence of a base. organic-chemistry.orgnih.gov

Protecting GroupIntroduction ReagentDeprotection ConditionsKey Features
BocDi-tert-butyl dicarbonate (Boc₂O)Acidic conditions (e.g., TFA, HCl)Stable to base and nucleophiles.
CbzBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenation (e.g., H₂, Pd/C)Orthogonal to Boc group.

Advanced Synthetic Routes for Stereochemical Control

The development of stereoselective methods for the synthesis of substituted azetidin-3-yl carbamates is of great interest, as the stereochemistry of the substituents can have a profound impact on the biological activity of the final compound.

Enantioselective Synthesis Protocols

The enantioselective synthesis of chiral azetidin-3-yl carbamates often relies on the preparation of enantiomerically enriched precursors, such as chiral azetidin-3-ones. A practical and flexible synthesis of chiral azetidin-3-ones has been developed through a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov These chiral azetidin-3-ones can then be converted to the corresponding 3-aminoazetidines via reductive amination, followed by carbamate formation, thereby establishing the desired stereocenter at the C-3 position. The use of chiral auxiliaries, such as (R)-t-butanesulfinamide, allows for high enantiomeric excess in the final products. nih.gov

Another approach involves the asymmetric synthesis of L-azetidine-2-carboxylic acid and its 3-substituted congeners, which can serve as precursors to chiral 3-aminoazetidines. This method utilizes a zinc-mediated asymmetric addition of allylic halides to a camphor (B46023) sultam derivative of glyoxylic acid O-benzyl oxime. nih.gov

Diastereoselective Synthesis Approaches

Diastereoselective methods are employed when introducing a second stereocenter into the azetidine ring. The inherent conformational constraints of the four-membered ring can be exploited to control the stereochemical outcome of reactions. For example, the reduction of a 3-substituted azetidin-3-one (B1332698) can proceed with high diastereoselectivity, influenced by the steric bulk of the substituent and the reducing agent.

Furthermore, three-component Mannich-type reactions involving diazo compounds, carbamates, and imines have been developed to access α,β-diamino acid derivatives with high diastereoselectivity. nih.gov While not directly yielding azetidines, the principles of stereocontrol in these reactions can be applied to the synthesis of acyclic precursors that can be subsequently cyclized to form diastereomerically enriched substituted azetidines.

Ring-Forming Reactions and Cycloadditions

The construction of the azetidine ring itself is a critical step in the synthesis of this compound. Various ring-forming reactions and cycloadditions have been developed for this purpose.

Intramolecular cyclization is a common strategy for forming the azetidine ring. This typically involves a nucleophilic attack of a nitrogen atom on an electrophilic carbon center within the same molecule, leading to the formation of the four-membered ring. For instance, La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides a route to functionalized azetidines. nih.gov Another example is the intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate to form an azetidine derivative. researchgate.net A palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has also been reported for the synthesis of functionalized azetidines. rsc.org

[2+2] cycloaddition reactions, particularly the aza Paternò-Büchi reaction, offer a direct route to the azetidine skeleton. rsc.org This photochemical reaction involves the cycloaddition of an imine and an alkene. Recent advances have focused on visible-light-mediated [2+2] cycloadditions, which proceed under milder conditions and with greater functional group tolerance. rsc.orgchemrxiv.orgnih.gov For example, the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, catalyzed by an iridium photocatalyst, has been shown to be an effective method for synthesizing a variety of functionalized azetidines. rsc.org

Reaction TypeDescriptionExample
Intramolecular CyclizationFormation of the azetidine ring by an intramolecular nucleophilic attack of a nitrogen atom.La(OTf)₃-catalyzed aminolysis of cis-3,4-epoxy amines. nih.gov
[2+2] CycloadditionAza Paternò-Büchi reaction between an imine and an alkene to form the azetidine ring.Visible light-mediated cycloaddition of 2-isoxazoline-3-carboxylates with alkenes. rsc.org

[2+2] Cycloaddition Methodologies for Azetidine Ring Construction

The [2+2] cycloaddition is a direct and efficient method for the construction of the four-membered azetidine ring. rsc.orgmdpi.com This approach involves the reaction of two unsaturated components, typically an imine and an alkene or an alkyne, to form the saturated heterocyclic system. mdpi.comnih.gov

Different strategies within the [2+2] cycloaddition framework allow for the synthesis of either 1-azetines or 2-azetines, which are unsaturated precursors to azetidines. nih.gov The reaction between an imine and an alkyne typically yields a 2-azetine, while the cycloaddition of a nitrile and an alkene can produce a 1-azetine. nih.gov These reactive intermediates can then be further transformed, for instance, through reduction, to afford the corresponding saturated azetidine derivatives. nih.gov

A notable example is the Staudinger synthesis, a formal [2+2] cycloaddition, which involves the reaction of a ketene (B1206846) with an imine. This reaction proceeds through a two-step mechanism involving a zwitterionic intermediate to form a β-lactam (2-azetidinone), a key structural motif in many antibiotics. mdpi.com While this method directly produces a carbonyl-containing azetidine, subsequent chemical modifications can lead to a variety of functionalized azetidines.

The reaction conditions and the nature of the reactants significantly influence the outcome and stereoselectivity of the cycloaddition. mdpi.com For instance, ketenes are often generated in situ from acyl chlorides and a tertiary amine. mdpi.com The choice of substituents on both the imine and the ketene precursor can be varied to produce a diverse library of substituted β-lactams. mdpi.com

Reactant 1Reactant 2Product TypeReference
ImineAlkyne2-Azetine nih.gov
NitrileAlkene1-Azetine nih.gov
ImineKetene2-Azetidinone (β-lactam) mdpi.com

Aza-Paternò–Büchi Reactions

The aza-Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene, providing a direct route to functionalized azetidines. rsc.orgnih.gov This reaction is considered one of the most efficient methods for assembling the azetidine ring, often proceeding in a single step with high regio- and stereoselectivity. rsc.orgnih.gov However, its application has faced challenges, such as competing E/Z isomerization of the imine upon photoexcitation. nih.govresearchgate.net

To overcome these limitations, most successful examples have utilized cyclic imines, which are conformationally restricted and cannot undergo isomerization. nih.gov Both intermolecular and intramolecular versions of the aza-Paternò–Büchi reaction have been developed. rsc.orgnih.gov In the intramolecular variant, the imine and alkene moieties are tethered within the same molecule, facilitating the cycloaddition. nih.gov

Recent advancements have focused on the use of visible light and photocatalysts to promote the reaction under milder conditions. rsc.orgnih.gov For example, an iridium(III) photocatalyst can be used to activate 2-isoxazoline-3-carboxylates, which serve as oxime precursors, via triplet energy transfer. rsc.org This excited-state species then undergoes the [2+2] cycloaddition with an alkene. rsc.org This visible-light-mediated approach has been successfully applied to both intramolecular reactions of unactivated alkenes and intermolecular reactions using cyclic oximes. nih.govresearchgate.net

The reaction mechanism typically involves the photoexcitation of the imine (or a precursor) to an excited state, which then adds to the alkene to form a diradical intermediate. Subsequent intersystem crossing and ring closure afford the azetidine product. nih.gov

Reaction TypeKey FeaturesCatalyst/ConditionsReference
IntermolecularOften uses cyclic imines to prevent isomerization.UV light, triplet sensitizers (e.g., acetone) rsc.org
IntramolecularImine and alkene are part of the same molecule.Direct or sensitized excitation nih.gov
Visible-Light-MediatedMilder reaction conditions, uses photocatalysts.Ir(III) photocatalyst, blue light rsc.orgnih.gov

Functionalization and Derivatization Strategies

Once the azetidine ring is constructed, further functionalization is often necessary to introduce desired chemical properties. A variety of chemical transformations can be employed to modify the azetidine scaffold.

Horner–Wadsworth–Emmons Reactions for Azetidin-3-ylidenes

The Horner–Wadsworth–Emmons (HWE) reaction is a powerful tool for the formation of carbon-carbon double bonds, typically with high E-selectivity. wikipedia.orgorganic-chemistry.org In the context of azetidine chemistry, this reaction is used to convert an azetidin-3-one into an azetidin-3-ylidene, which is an exocyclic alkene. nih.govbohrium.com

This transformation involves the reaction of a phosphonate-stabilized carbanion with the ketone functionality at the 3-position of the azetidine ring. wikipedia.orgnih.gov The phosphonate (B1237965) carbanion is generated by deprotonating an alkylphosphonate with a suitable base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govbohrium.com

For instance, (N-Boc)azetidin-3-one can be reacted with a phosphonate ester, such as methyl diethylphosphonoacetate, in the presence of a base to yield methyl 2-(N-Boc-azetidin-3-ylidene)acetate. nih.govbohrium.com This azetidin-3-ylidene derivative serves as a versatile intermediate for further functionalization, particularly as a Michael acceptor. nih.govmdpi.com The HWE reaction is advantageous because the dialkylphosphate byproduct is typically water-soluble and easily removed from the reaction mixture. wikipedia.orgalfa-chemistry.com

Aza-Michael Addition to Azetidine-Derived Electrophiles

The aza-Michael addition, or conjugate addition of an amine, is a key reaction for forming carbon-nitrogen bonds. mdpi.com Azetidine-derived electrophiles, such as the methyl 2-(azetidin-3-ylidene)acetates prepared via the HWE reaction, are excellent substrates for this transformation. nih.govbohrium.com

In this reaction, a nitrogen-containing nucleophile (NH-heterocycle) adds to the electron-deficient double bond of the azetidin-3-ylidene acetate. nih.govmdpi.com This provides a straightforward method for introducing a wide range of functional groups at the 3-position of the azetidine ring. nih.govmdpi.com A variety of NH-heterocycles, including pyrazoles, imidazoles, triazoles, and indoles, have been successfully used as nucleophiles in this reaction. mdpi.com

This strategy has been employed to synthesize novel heterocyclic amino acid derivatives containing the azetidine scaffold. nih.govmdpi.com The resulting 3,3-disubstituted azetidines are complex structures that can be further elaborated. nih.govresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions (e.g., Pd-Catalyzed)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These methods have been applied to the functionalization of the azetidine ring.

One application is the N-arylation of the azetidine nitrogen. Palladium catalysts can be used to couple aryl or heteroaryl bromides with the parent azetidine, providing access to a wide range of N-arylazetidines. researchgate.net Importantly, the reaction conditions are typically mild enough to avoid cleavage of the strained four-membered ring. researchgate.net

Palladium catalysis has also been utilized for the intramolecular amination of C-H bonds to construct the azetidine ring itself. acs.org In these reactions, a picolinamide (B142947) (PA) protected amine substrate undergoes cyclization via the activation of a γ C(sp³)–H bond, forming the azetidine ring. acs.org Furthermore, palladium-catalyzed C(sp³)–H arylation has been demonstrated on complex molecules containing a picolinamide-derivatized azetidine moiety. nih.gov In some cases, a competing intramolecular C-N bond formation can lead to the formation of a fused azetidine ring system. nih.gov

Reaction TypeSubstrateReagent/CatalystProductReference
N-ArylationAzetidineAryl bromide / Pd catalystN-Arylazetidine researchgate.net
Intramolecular C-H AminationPicolinamide-protected aminePd catalystAzetidine ring acs.org
C(sp³)-H ArylationPicolinamide-derivatized azetidineAryl iodide / Pd catalystC-Arylated azetidine nih.gov

Electrophilic Azetidinylation

A more recent strategy for incorporating the azetidine motif involves electrophilic azetidinylation. rsc.orgchemrxiv.org This method allows for the direct attachment of an azetidine ring to various nucleophiles. rsc.orgchemrxiv.org The key reagents in this approach are activated azetidine derivatives that can generate a stabilized tertiary carbocation intermediate upon activation. chemrxiv.org

Azetidinyl trichloroacetimidates and the novel azetidinyl o-alkynylbenzoates have been developed as effective electrophilic azetidinylating agents. rsc.org These reagents can react with a broad range of nucleophiles, including fundamental building blocks and complex drug molecules, under simple activation conditions. chemrxiv.org This "any-stage" installation of the azetidine ring provides a modular and flexible approach to synthesizing diverse libraries of functionalized 3-aryl and 3-alkyl azetidines. rsc.orgchemrxiv.org The reaction is thought to proceed through the formation of a tertiary carbocation at the 3-position of the azetidine ring, which is stabilized by the ring nitrogen through a field effect. chemrxiv.org

This electrophilic azetidinylation strategy has the potential to significantly expand the accessible chemical space for azetidine-containing compounds in medicinal chemistry. chemrxiv.org

C–H Activation and Functionalization

Directly converting C–H bonds into C–C or C–N bonds represents a powerful and atom-economical strategy for molecular synthesis. rsc.orgnih.gov In the context of azetidines, transition metal-catalyzed C–H activation has emerged as a key method for creating functionalized derivatives that would be difficult to access through traditional methods. rsc.orgacs.org

Palladium-catalyzed reactions have been particularly prominent in the intramolecular amination of C–H bonds to form the azetidine ring. acs.org This approach often utilizes a directing group to position the metal catalyst in close proximity to the targeted C–H bond, ensuring high regioselectivity. Picolinamide (PA) has been identified as an effective directing group for the amination of unactivated C(sp³)–H bonds at the γ-position to construct the azetidine skeleton. acs.org These reactions are valued for their operational simplicity and the use of relatively inexpensive reagents. acs.org

The general mechanism involves the coordination of the directing group to the palladium catalyst, followed by a concerted metalation-deprotonation step to form a palladacycle intermediate. Subsequent oxidative addition and reductive elimination steps lead to the formation of the C–N bond, thereby closing the azetidine ring.

Recent research has expanded the scope of this methodology. For instance, the C–H arylation and subsequent azetidination of complex molecular scaffolds like pentacyclic triterpenoids have been demonstrated. nih.gov In these cases, the choice of reagents can influence the reaction pathway, leading to either C–C bond formation (arylation) or C–N bond formation (azetidination). nih.gov The competition between these pathways is influenced by the electronic properties of the aryl halide and the relative rates of reductive elimination. nih.gov

A modular strategy combining directed C–H activation with other transformations, such as decarboxylative cross-coupling, has been developed for the stereocontrolled synthesis of vicinally functionalized azetidines. nih.gov This sequential approach allows for rapid diversification of the azetidine core, which is particularly valuable in drug discovery programs. nih.gov

Table 1: Examples of C–H Activation in Azetidine Synthesis
Catalyst SystemDirecting GroupReaction TypeKey FeaturesReference
Palladium(II) Acetate / OxidantPicolinamide (PA)Intramolecular C(sp³)–H AminationForms azetidine ring from γ-C–H bond; low catalyst loading. acs.org
Palladium(II) Acetate / Aryl IodidePicolinamide (PA)C(sp³)–H Arylation/AzetidinationSite-selective functionalization of complex molecules; outcome depends on aryl iodide electronics. nih.gov
Palladium(II) Acetate / Chiral LigandAmideStereocontrolled Cβ–H ArylationSequential functionalization for creating highly substituted azetidines. nih.gov

Nucleophilic Substitution Reactions on the Azetidine Ring

The azetidine ring can undergo nucleophilic substitution reactions, either through ring-opening or by substitution at a pre-functionalized position. The reactivity is largely governed by the ring strain and the nature of the substituents on both the nitrogen and carbon atoms of the ring. rsc.orgnih.gov

Activation of the azetidine nitrogen, typically through protonation or alkylation to form an azetidinium ion, significantly enhances its susceptibility to nucleophilic attack. nih.gov This process can lead to the regioselective and stereoselective opening of the four-membered ring. The site of nucleophilic attack (at C2 or C4) is influenced by steric and electronic factors of the substituents on the ring. nih.gov This ring-opening strategy provides a valuable route to highly functionalized linear amines. nih.gov

A common reaction involves the interaction of azetidines with chloroformates. acs.org This reaction can proceed via two main pathways: N-dealkylation followed by carbamoylation, or nucleophilic ring-opening to yield a γ-chloroamine carbamate. The outcome is dependent on the structure of the azetidine and the chloroformate used. This method offers a direct route to γ-chloroamines, which are versatile intermediates for further synthetic transformations. acs.org

Furthermore, nucleophilic substitution can occur at carbon atoms of the azetidine ring. For example, the synthesis of 1,3-disubstituted azetidines can be achieved through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols, where the formation of the azetidine ring itself involves intramolecular nucleophilic substitution. organic-chemistry.org Another approach involves a one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones, where various nucleophiles like alcohols and anilines can be incorporated to yield α-carbonylated N-sulfonylazetidines. organic-chemistry.org

Table 2: Nucleophilic Substitution Reactions Involving Azetidines
Reaction TypeSubstrateNucleophile/ReagentProduct TypeKey FeaturesReference
Ring-OpeningAzetidinium IonsVarious NucleophilesPolysubstituted Linear AminesStereo- and regioselective ring-opening. nih.gov
Ring-OpeningAzetidinesAlkyl Chloroformatesγ-ChloroaminesProvides highly functionalized acyclic products under mild conditions. acs.org
Ring Contractionα-bromo N-sulfonylpyrrolidinonesAlcohols, Phenols, Anilinesα-Carbonylated N-sulfonylazetidinesOne-pot reaction incorporating various nucleophiles. organic-chemistry.org
Ring Formation2-substituted-1,3-propanediolsPrimary Amines1,3-Disubstituted AzetidinesInvolves intramolecular nucleophilic substitution with bis-triflate intermediates. organic-chemistry.org

Reactivity, Strain Release, and Mechanistic Insights

Intrinsic Ring Strain and its Influence on Reactivity

Azetidines, as a class of four-membered nitrogen-containing heterocycles, possess a significant degree of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This value is intermediate between the highly reactive and less stable aziridines (27.7 kcal/mol) and the more stable, unreactive five-membered pyrrolidines (5.4 kcal/mol). rsc.org This considerable strain is a primary driver for the reactivity of the azetidine (B1206935) ring in azetidin-3-yl carbamate (B1207046), making it susceptible to reactions that relieve this strain. rsc.orgrsc.org The stability of the azetidine ring is sufficient for facile handling, yet the inherent strain can be leveraged to trigger unique chemical transformations under appropriate conditions. rsc.orgrsc.org This balance of stability and reactivity makes azetidine-containing compounds, including azetidin-3-yl carbamate, valuable building blocks in organic and medicinal chemistry. rsc.org The strain energy facilitates σ-N–C bond cleavage, which is a key step in many of its characteristic reactions. rsc.org

Nucleophilic Ring-Opening Reactions of the Azetidine Core

The strain within the azetidine ring makes it an electrophilic substrate, prone to attack by nucleophiles, which leads to ring-opening and the formation of functionalized linear amines. nih.gov When the azetidine nitrogen is quaternized to form an azetidinium salt, its reactivity towards nucleophiles is significantly enhanced. nih.govresearchgate.net This strategy is often employed to facilitate the ring-opening process. researchgate.net

Various nucleophiles, including halides and thiols, can effectively open the azetidine ring. researchgate.netresearchgate.net For instance, carbamate-protected azetidines react with halides or pseudohalides in the presence of a mild Lewis acid like sulfur dioxide, which acts as a highly polar solvent to solubilize inorganic salts and accelerate the ring-opening. researchgate.net The reaction of N-sulfonylazetidines with tetraalkylammonium halides in dichloromethane (B109758) is a highly regioselective SN2-type ring-opening that produces 1,3-haloamines in excellent yields. researchgate.net These reactions typically proceed with a high degree of regioselectivity and stereoselectivity, providing a reliable method for synthesizing complex acyclic amines from a cyclic precursor. nih.gov

Investigations into Cleavage and Rearrangement Pathways

Beyond simple nucleophilic addition, the azetidine ring can undergo cleavage through various other pathways. The von Braun reaction, which involves treating a tertiary amine with cyanogen (B1215507) bromide, has been applied to N-alkyl azetidines. researchgate.net This reaction results in the cleavage of the strained four-membered ring to yield 3-bromo N-alkyl cyanamides. researchgate.net

Another significant ring-opening pathway involves the reaction of azetidines with chloroformates. researchgate.net This reaction can proceed via two main routes: dealkylation of the nitrogen atom or nucleophilic attack leading to the opening of the ring to form a γ-chloroamine. researchgate.net For many azetidines, the ring-opening pathway is dominant, providing highly functionalized γ-chloroamines under mild conditions and in good yields. researchgate.net Acylation of the azetidine nitrogen with a chloroformate is thought to enhance the ring-opening reactivity by forming an N-alkoxycarbonyl azetidinium derivative. researchgate.net

In some cases, rearrangement reactions are observed. For example, the Curtius rearrangement is a method used in the synthesis of carbamates from carboxylic acids, where an acyl azide (B81097) intermediate rearranges to an isocyanate that is subsequently trapped by an alcohol. organic-chemistry.org While this is a synthetic route to carbamates rather than a reaction of this compound itself, it highlights a key rearrangement pathway in carbamate chemistry. organic-chemistry.org

Exploration of Oxidation and Reduction Reactivity

The reactivity of the this compound scaffold can also be explored through oxidation and reduction reactions, though these are less commonly associated with ring-opening. The azetidine ring itself can be susceptible to reduction. For instance, in related compounds such as tert-butyl N-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate, the azetidine ring can be reduced to a more saturated structure, although specific conditions for the parent this compound are not detailed.

Oxidation reactions typically target substituents on the ring rather than the core itself. In the aforementioned hydroxymethyl-substituted azetidine, the primary alcohol can be oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The carbamate functional group itself can undergo substitution reactions with various nucleophiles, which can be considered a type of functional group transformation rather than a core oxidation or reduction.

Elucidation of Reaction Mechanisms and Transition States

Understanding the mechanisms of reactions involving this compound is critical for controlling reaction outcomes. Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating these pathways and understanding the factors that govern selectivity. nih.gov

Many reactions of substituted azetidines, especially nucleophilic ring-openings, proceed with high levels of selectivity. nih.gov The regioselectivity of the nucleophilic attack on an unsymmetrically substituted azetidinium ion is determined by a combination of steric and electronic factors. nih.govresearchgate.net DFT calculations have been used to better understand the parameters that govern this regioselectivity. nih.gov For example, in the synthesis of 2-arylazetidines, the reaction can be controlled kinetically to favor the formation of specific diastereomers. acs.org Thermodynamic data from these studies often show that trans geometries are more stable than cis due to reduced steric hindrance, but the observed product distribution points to kinetic control of the reaction. acs.org

Quantum chemical calculations provide deep insights into reaction mechanisms by modeling transition states and reaction energy profiles. acs.org For azetidine ring-formation and ring-opening reactions, DFT has been used to explain observed selectivities that might otherwise be difficult to rationalize. nih.govacs.org For instance, in the superbase-induced synthesis of azetidines from oxiranes, computed activation parameters (ΔH‡ and ΔG‡) revealed that the formation of the four-membered azetidine ring was kinetically favored over potential five-membered ring side products. acs.org These computational studies allow for a detailed examination of the transition state geometries and the non-covalent interactions that can influence the stereochemical and regiochemical outcome of a reaction involving the azetidine core. nih.govacs.org

Interactive Data Table: Reactivity of the Azetidine Core

Reaction TypeReagents/ConditionsProduct TypeKey Features
Nucleophilic Ring-Opening Nucleophiles (e.g., halides, thiols), often with Lewis acid catalysis (e.g., SO₂) or after N-quaternization. nih.govresearchgate.netresearchgate.netFunctionalized γ-amino compounds (e.g., 1,3-haloamines). researchgate.netStrain-driven reaction; often highly regioselective and stereoselective. nih.gov
Von Braun Reaction Cyanogen bromide (CNBr). researchgate.netRing-cleaved N-alkyl cyanamides (e.g., 3-bromo N-alkyl cyanamides). researchgate.netCleavage of a C-N bond in the azetidine ring.
Reaction with Chloroformates Alkyl chloroformates (e.g., methyl chloroformate). researchgate.netγ-chloroamines. researchgate.netRing-opening is a common pathway, competing with N-dealkylation. researchgate.net

Advanced Spectroscopic and Structural Elucidation in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous assignment of the atomic framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a comprehensive structural analysis of azetidin-3-yl carbamate (B1207046) derivatives, a combination of ¹H, ¹³C, and ¹⁵N NMR is employed.

Proton (¹H) NMR spectroscopy of tert-butyl azetidin-3-ylcarbamate reveals characteristic signals corresponding to the protons of the azetidine (B1206935) ring and the carbamate group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are instrumental in confirming the molecular structure.

The protons on the strained four-membered azetidine ring typically appear in a distinct region of the spectrum. The methine proton at the C3 position, bonded to the carbamate nitrogen, is expected to resonate at a downfield chemical shift due to the electron-withdrawing effect of the nitrogen atom. The methylene (B1212753) protons on the azetidine ring (at C2 and C4) would likely present as complex multiplets due to spin-spin coupling with each other and with the C3 proton. The N-H proton of the azetidine ring and the N-H proton of the carbamate would appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

Table 1: Representative ¹H NMR Data for tert-Butyl azetidin-3-ylcarbamate *

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
-C(CH₃)₃ ~1.45 Singlet
Azetidine CH₂ ~3.8-4.2 Multiplet
Azetidine CH ~4.3-4.5 Multiplet
Carbamate NH ~5.0-5.5 Broad Singlet

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Carbon (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. In the ¹³C NMR spectrum of tert-butyl azetidin-3-ylcarbamate, distinct signals are expected for each unique carbon atom.

The carbonyl carbon of the carbamate group is typically observed at a significantly downfield chemical shift (around 155-160 ppm). The quaternary carbon of the tert-butyl group resonates in the aliphatic region, as do the methyl carbons. The carbons of the azetidine ring will have characteristic chemical shifts, with the C3 carbon (attached to the nitrogen of the carbamate) appearing at a different chemical shift compared to the C2 and C4 carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for tert-Butyl azetidin-3-ylcarbamate *

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C(CH₃)₃ ~28
Azetidine CH₂ ~45-55
Azetidine CH ~50-60
-C(CH₃)₃ ~80

Note: These are approximate values and can vary.

Nitrogen (¹⁵N) NMR spectroscopy is a valuable tool for probing the electronic environment of the nitrogen atoms within a molecule, although it is less commonly employed due to the lower natural abundance and sensitivity of the ¹⁵N nucleus. For azetidin-3-yl carbamate, two distinct nitrogen signals would be expected: one for the azetidine ring nitrogen and another for the carbamate nitrogen. researchgate.net

The chemical shift of the azetidine nitrogen would be influenced by the ring strain and its substitution. The carbamate nitrogen's chemical shift would be characteristic of an amide-like environment. In general, the chemical shifts of amines and carbamates can vary over a wide range. For instance, primary aliphatic amines typically resonate in the 0 to 60 ppm range, while carbamates are found in the 60 to 130 ppm range relative to a standard. science-and-fun.de The specific chemical shifts would provide insight into the hybridization and electronic density at each nitrogen center. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound hydrochloride, the expected monoisotopic mass is 116.0586 g/mol for the free base. uni.lu HRMS analysis would provide an experimental mass with high accuracy (typically to within a few parts per million), which can be used to confirm the molecular formula C₄H₈N₂O₂. uni.lu This technique is essential for verifying the identity of a newly synthesized compound or for confirming the composition of a sample.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A strong absorption band in the region of 1680-1720 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the carbamate group. The N-H stretching vibrations of both the azetidine and carbamate groups would appear as one or more bands in the region of 3200-3500 cm⁻¹. The C-N stretching vibrations of the azetidine ring and the carbamate would also be present in the fingerprint region of the spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine/Carbamate) Stretch 3200-3500
C=O (Carbamate) Stretch 1680-1720

Chromatographic Techniques for Separation and Purity Assessment (e.g., LC-MS for Diastereomer Separation)

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of chemical compounds. For this compound, which is achiral and therefore does not have diastereomers, chromatographic methods are primarily used to assess its purity and to separate it from starting materials, reagents, and byproducts of a synthesis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques for this purpose. researchgate.netnih.gov A reversed-phase HPLC method, often coupled with a mass spectrometer (LC-MS), would be a standard approach for analyzing the purity of this compound. bldpharm.com The choice of column, mobile phase, and detector would be optimized to achieve good separation and detection of the target compound and any potential impurities. The retention time of the compound would be a characteristic property under a specific set of chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity analysis.

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of azetidin-3-yl carbamate (B1207046), docking studies have been instrumental in elucidating their binding modes within the active sites of various protein targets.

These studies consistently highlight the ability of the azetidine (B1206935) ring and the carbamate group to form critical interactions with amino acid residues. For instance, in the development of histamine (B1213489) H3 receptor (H3R) agonists, molecular docking revealed that the azetidine side chain can form an ionic interaction with key residues such as Asp114. researchgate.net The 2-aminopyrimidine (B69317) moiety, often attached to the azetidine nitrogen, serves to mimic the imidazole (B134444) ring of histamine, engaging in hydrogen bonds with residues like Asp114 and Glu206. researchgate.net

Similarly, in the design of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, docking studies of compounds incorporating the azetidine scaffold helped rationalize their binding orientation. rsc.org These computational models showed that the azabicyclo[3.2.1]octane core, a more constrained system containing an azetidine-like structure, fits well within a lipophilic cleft in the NAAA active site. The models predicted specific hydrogen bond interactions, for example, between a pyrazole (B372694) ring attached to the core and the side chain of Glu195. rsc.org

In the context of KRAS-G12D inhibitors, docking simulations demonstrated that the azetidinyl group can form crucial hydrogen bonds with residues like Asp12, which is the site of the mutation. researchgate.net These interactions are vital for stabilizing the ligand-protein complex and are a key consideration in the design of potent and selective inhibitors. researchgate.net

A summary of key interactions identified through molecular docking studies for compounds containing the azetidin-3-yl carbamate moiety is presented below.

Target ProteinInteracting ResiduesType of InteractionReference
Histamine H3 Receptor (H3R)Asp114, Glu206, Tyr374Ionic Interaction, Hydrogen Bond researchgate.net
NAAAGlu195Hydrogen Bond rsc.org
KRAS-G12DAsp12Hydrogen Bond researchgate.net

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic properties and energetic landscapes of molecules, which are often beyond the scope of classical molecular mechanics used in docking.

The reactivity of the this compound scaffold is largely governed by the inherent ring strain of the four-membered azetidine ring and the electronic nature of the carbamate substituent. rsc.org DFT calculations are used to model the electronic structure, including the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). nih.gov

The MEP map indicates regions of positive and negative electrostatic potential, highlighting sites prone to nucleophilic and electrophilic attack, respectively. For the azetidine ring, the nitrogen atom is a region of negative potential, making it a nucleophilic center, while the carbamate group influences the charge distribution on the ring. The analysis of frontier orbitals (HOMO/LUMO) helps predict the reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. The specific electronic properties can be modulated by substituents on the azetidine nitrogen or the carbamate group, a principle widely used in drug design. rsc.org

An extensive exploration of the potential energy landscape of azetidine derivatives can be performed using a combination of force field methods and subsequent DFT optimizations. rsc.org These studies reveal the relative energies of different conformers and the energy barriers for their interconversion. For the this compound moiety, key conformational variables include the ring pucker and the rotation around the C-N bond of the carbamate group. The carbamate itself can exist in different rotameric states (e.g., gauche+, gauche-, trans), each with a distinct energy level. rsc.org Understanding these low-energy conformations is essential for predicting the bioactive conformation of the molecule. rsc.org

Quantum chemistry calculations are a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structures and electronic properties. DFT methods can accurately predict vibrational frequencies (IR and Raman spectra), which correspond to the different vibrational modes of the molecule. rsc.org By comparing the calculated vibrational spectra of different low-energy conformers with experimental gas-phase IR spectra, it is possible to identify the specific conformations present under the experimental conditions. rsc.org

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. These computational tools not only aid in the structural elucidation of novel this compound derivatives but also provide a deeper understanding of their electronic and conformational behavior. rsc.org

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how chemical structure relates to biological activity. Computational approaches are integral to modern SAR, providing a rational framework for optimizing lead compounds. For derivatives containing the this compound scaffold, computational SAR modeling helps to explain experimental observations and guide the synthesis of more potent and selective molecules. researchgate.net

For example, in the development of H3R agonists, SAR studies showed that the nature of the alkyl substitution on the 3-amino group of the azetidine ring significantly impacts binding affinity and functional activity. researchgate.netcnr.it An n-propyl substituent was found to be optimal for affinity. researchgate.net Computational models can rationalize these findings by showing how different substituents alter the molecule's fit within the binding pocket or its electronic properties.

Similarly, in the optimization of NAAA inhibitors, SAR exploration revealed that constraining the piperidine (B6355638) ring of an initial hit into a more rigid azabicyclic system was beneficial for potency. Replacing a piperidine with an azetidine ring, however, led to a complete loss of inhibition, highlighting the sensitive steric and conformational requirements of the target. nih.gov Computational docking and energy calculations can explain such "activity cliffs" by revealing unfavorable steric clashes or high energetic penalties for adopting the required binding conformation.

Ligand Design and Virtual Screening Methodologies

The this compound moiety serves as a valuable fragment in ligand design and virtual screening campaigns aimed at discovering novel therapeutic agents. Its well-defined three-dimensional structure and capacity for forming specific interactions make it an attractive starting point for building more complex molecules.

Virtual screening involves the computational assessment of large compound libraries to identify molecules that are likely to bind to a specific biological target. In-silico screening approaches have been successfully used to identify novel fragment-like ligands for G protein-coupled receptors (GPCRs), such as the histamine H1 receptor, with high hit rates. cnr.it Methodologies often start with a core scaffold, like this compound, and computationally explore various substitutions to predict their binding affinity and selectivity.

In ligand design, the azetidine ring is often incorporated to improve pharmacokinetic properties or to act as a rigid scaffold that correctly orients functional groups for optimal target interaction. researchgate.net For example, in designing KRAS-G12D inhibitors, the azetidine core was used as a central scaffold to position pharmacophores that occupy specific pockets and interact with key residues of the protein. researchgate.net Computational modeling plays a pivotal role in this process, helping to predict which designs will have the desired geometric and electronic properties for effective binding before they are synthesized. researchgate.net

Applications in Advanced Chemical Synthesis and Drug Discovery Research

Azetidin-3-yl Carbamate (B1207046) as a Privileged Building Block in Organic Synthesis

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, imparts a degree of conformational rigidity that is highly desirable in drug design. This rigidity can lead to higher binding affinity and selectivity for biological targets. When combined with the carbamate functional group, which can participate in hydrogen bonding and other non-covalent interactions, azetidin-3-yl carbamate becomes a "privileged" scaffold. This term is used in medicinal chemistry to describe molecular frameworks that are able to bind to multiple, unrelated classes of protein targets.

The utility of this compound as a building block is demonstrated in its application for the synthesis of a diverse range of more complex molecules. For instance, it serves as a key intermediate in the creation of various substituted azetidines. The presence of the carbamate group, often in the form of a tert-butoxycarbonyl (Boc) protecting group, allows for controlled and selective reactions at the azetidine nitrogen. This facilitates the introduction of a wide array of substituents, enabling the exploration of chemical space and the optimization of pharmacological properties.

The synthesis of compounds like tert-butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate highlights a typical strategy where the azetidine core is first established, followed by the introduction of other functional groups. vulcanchem.com Such approaches often involve multi-step sequences that may include protection-deprotection steps and cross-coupling reactions to build the final molecule. vulcanchem.com The inherent ring strain of the azetidine core requires careful consideration of reaction conditions to avoid unwanted ring-opening side reactions. vulcanchem.com

Scaffold Design and Modification for Enhanced Properties

The this compound scaffold provides a versatile platform for designing and modifying molecules to achieve desired biological and physicochemical properties. Its compact and three-dimensional nature allows for the precise positioning of functional groups in space, which is crucial for effective interaction with biological targets.

In medicinal chemistry, bioisosteric replacement is a common strategy used to improve the properties of a lead compound. This involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the goal of enhancing activity, reducing toxicity, or improving pharmacokinetic parameters. The azetidine ring is often employed as a bioisostere for other cyclic structures, such as phenyl rings or other nitrogen-containing heterocycles.

Replacing a planar phenyl ring with a more three-dimensional azetidine scaffold can lead to improved solubility and metabolic stability. Furthermore, the nitrogen atom in the azetidine ring can serve as a hydrogen bond acceptor, providing an additional point of interaction with a biological target that is not possible with a simple phenyl ring.

The incorporation of the this compound moiety into a molecule can have a profound impact on its physicochemical properties.

Rigidity: The strained four-membered ring of azetidine restricts the number of conformations a molecule can adopt. This pre-organization of the molecule can lead to a lower entropic penalty upon binding to a target, resulting in higher affinity.

Solubility: The presence of the nitrogen atom in the azetidine ring and the polar carbamate group can increase the aqueous solubility of a compound. This is a critical property for drug candidates, as it can influence their absorption and distribution in the body.

Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation compared to more flexible aliphatic chains or certain aromatic systems. This can lead to a longer half-life in the body, which may allow for less frequent dosing.

The strategic placement of substituents on the azetidine ring can further fine-tune these properties. For example, the introduction of a difluoromethyl group, as in tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate, can modulate the lipophilicity and metabolic stability of the molecule. evitachem.com

Intermediates for Complex Pharmaceutical and Agrochemical Synthesis

The versatility of this compound and its derivatives makes them valuable intermediates in the synthesis of a wide range of complex molecules for both the pharmaceutical and agrochemical industries. The ability to functionalize the azetidine ring at multiple positions allows for the creation of diverse chemical libraries for high-throughput screening.

For example, derivatives of this compound can be used to synthesize spirocyclic, fused, and bridged ring systems. nih.gov These complex architectures are of great interest in drug discovery as they can lead to compounds with novel biological activities. The synthesis of such molecules often involves sophisticated chemical transformations where the azetidine core is carefully manipulated to build the desired three-dimensional structure. nih.gov

Design and Synthesis of Enzyme Inhibitors and Receptor Ligands

The unique structural features of the this compound scaffold make it an attractive starting point for the design and synthesis of enzyme inhibitors and receptor ligands. The carbamate group can act as a key pharmacophore, interacting with the active site of an enzyme or the binding pocket of a receptor.

A notable application of this compound is in the development of inhibitors for monoacylglycerol lipase (B570770) (MAGL). MAGL is an enzyme that plays a crucial role in the endocannabinoid system by breaking down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibiting MAGL leads to an increase in the levels of 2-AG, which can have therapeutic effects in a variety of conditions, including pain, inflammation, and anxiety.

Azetidine carbamates have been identified as efficient, covalent inhibitors of MAGL. In these inhibitors, the azetidine ring serves as a scaffold to position the carbamate group for reaction with a key serine residue (Ser122) in the active site of the enzyme. This covalent modification of the enzyme leads to irreversible inhibition, which can result in a prolonged duration of action.

The design of these inhibitors often involves the incorporation of a leaving group on the carbamate nitrogen. For example, a hexafluoroisopropanol (HFIP) group can be used to facilitate the nucleophilic attack by the serine residue. The development of these MAGL inhibitors showcases the power of the this compound scaffold in creating potent and selective enzyme inhibitors.

N-Acylethanolamine Acid Amidase (NAAA) Inhibitors

N-Acylethanolamine Acid Amidase (NAAA) is a cysteine hydrolase responsible for the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (B50096) (PEA). researchgate.netnih.gov Inhibition of NAAA represents a promising therapeutic strategy for managing pain and inflammation by increasing endogenous PEA levels. researchgate.netnih.gov

Research has identified 3-aminoazetidin-2-one (B3054971) derivatives as a novel class of NAAA inhibitors with improved potency and better physicochemical properties compared to earlier inhibitor classes like 3-aminooxetan-2-ones, which suffered from low chemical and plasma stability. researchgate.netnih.gov Within this class, N-(2-oxoazetidin-3-yl)amides have been synthesized and evaluated, revealing key structure-activity relationships (SAR). scispace.com Studies showed that the β-lactam moiety of the azetidin-2-one (B1220530) ring is essential for activity. scispace.com The potency of these inhibitors is significantly influenced by the nature of the amide alkyl chain, with a preference for long, flexible residues. scispace.com

Notably, further derivatization of the 3-amino group into a carbamate has been shown to retain NAAA inhibitory activity. scispace.com This finding is supported by extensive research on the closely related N-(2-oxo-3-oxetanyl)carbamates, where replacing an amide linkage with a carbamate group led to higher intrinsic stability and potent NAAA inhibition. escholarship.orgresearchgate.net For instance, the oxetanyl carbamate derivative ARN077 demonstrated an IC₅₀ of 127 nM against NAAA. escholarship.orgresearchgate.net This suggests that this compound derivatives, particularly those based on the 2-oxoazetidine (β-lactam) core, are a promising scaffold for developing systemically available NAAA inhibitors.

Table 1: NAAA Inhibitory Activity of Selected β-Lactam Derivatives

Compound Core Structure Functional Group NAAA IC₅₀ (µM)
11c Azetidin-2-one Amide 27.16
11e Azetidin-2-one Amide 0.60
11h Azetidin-2-one Amide 0.34
ARN077 Oxetan-2-one Carbamate 0.127

Data sourced from multiple studies. scispace.comescholarship.orgresearchgate.net

Other Biological Target Modulation (e.g., GABA Derivatives)

The azetidine framework serves as a conformationally constrained bioisostere for gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. nih.gov Consequently, azetidine derivatives have been extensively explored as modulators of the GABA system, particularly as inhibitors of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. nih.gov

Studies have evaluated various azetidine derivatives for their inhibitory potency against GAT-1 and GAT-3. nih.gov For example, 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid, a β-alanine analog, was identified as the most potent GAT-3 inhibitor within its series, with an IC₅₀ value of 15.3 µM. nih.gov Other derivatives, such as 3-hydroxy-3-(4-methoxyphenyl)azetidine compounds, displayed moderate affinity for both GAT-1 (IC₅₀ = 26.6 µM) and GAT-3 (IC₅₀ = 31.0 µM). nih.gov The carbamate group, often in the form of a Boc (tert-butyloxycarbonyl) protecting group, is a crucial intermediate in the synthesis of these chiral azetidine-based GABA derivatives.

Table 2: Inhibitory Potency of Azetidine Derivatives on GABA Transporters

Compound Target IC₅₀ (µM)
1-{2-[Tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid GAT-3 15.3 ± 4.5
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) GAT-1 26.6 ± 3.3
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) GAT-3 31.0 ± 4.7

Data from a study on azetidine derivatives as GABA uptake inhibitors. nih.gov

Role in Peptide Chemistry and Chiral Compound Synthesis

The unique, strained geometry of the azetidine ring makes it a valuable component in peptide chemistry. The 3-aminoazetidine (3-AAz) subunit, often handled synthetically as its carbamate-protected form, has been introduced as a potent turn-inducing element for the efficient synthesis of small to medium-sized head-to-tail cyclic peptides. researchgate.netnih.govljmu.ac.uk The incorporation of a 3-AAz unit into a linear peptide precursor has been shown to greatly improve the efficiency of macrocyclization for tetra-, penta-, and hexapeptides. researchgate.netnih.gov

Carbamate protecting groups, such as Boc, Cbz (carboxybenzyl), and 2-propynyl carbamate, are integral to this methodology. ljmu.ac.ukmasterorganicchemistry.com They allow for the stable incorporation of the azetidine unit during peptide synthesis. ljmu.ac.uk Furthermore, these carbamate groups enable late-stage functionalization of the resulting cyclic peptides. For instance, an orthogonally removable Cbz group allows for chemoselective modification of the azetidine nitrogen, while a 2-propynyl carbamate serves as a handle for "click" chemistry, enabling the attachment of moieties like dyes or biotin. researchgate.netnih.govljmu.ac.uk The introduction of the azetidine moiety can also enhance the proteolytic stability of the peptide. researchgate.netnih.gov

In the realm of chiral synthesis, this compound is a key precursor. The synthesis of enantiopure azetidine derivatives is critical for their application as bioactive molecules. rsc.org Methodologies have been developed for the stereoselective synthesis of chiral azetidin-3-ones, which are direct precursors to azetidin-3-yl carbamates and other functionalized azetidines. The carbamate moiety, typically Boc, is used to protect the nitrogen atom during the synthesis and resolution of chiral azetidine-based amino acids and other complex molecules. rsc.org

Future Directions and Emerging Research Avenues

Innovations in Green Chemistry Approaches for Synthesis

The principles of green chemistry, which promote the design of products and processes that minimize the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex heterocyclic compounds like azetidines. A notable advancement is the development of green and cost-effective synthetic routes for key industrial intermediates. For instance, a greener synthesis for 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, a crucial component for the drug Baricitinib, has been established. This method leverages commercially available, low-cost starting materials and employs an industry-oriented green oxidation reaction conducted in a microchannel reactor, thereby avoiding many of the pollutive reagents and poor yields associated with previous methods. rsc.org Such approaches, which emphasize atom economy, the use of safer solvents, and energy efficiency, are pivotal for the sustainable large-scale production of azetidine-containing pharmaceuticals. rsc.org

Exploration of Novel Reactivity and Unconventional Transformations

The inherent ring strain of the azetidine (B1206935) core imparts unique reactivity that researchers are actively exploring to generate novel and structurally complex molecules. A significant area of development is the functionalization of the azetidine ring at the C3 position. By generating highly reactive C3-lithiated azetidine species, chemists can introduce a wide array of substituents. This exploration has led to the synthesis of diverse libraries of N-Boc protected azetidines with novel functionalities.

Furthermore, research has demonstrated the capacity of densely functionalized azetidine rings to serve as precursors for a variety of fused, bridged, and spirocyclic ring systems. These unconventional transformations open pathways to new chemical spaces, providing access to unique molecular frameworks that are of high interest for drug discovery programs, particularly those targeting the central nervous system.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers significant advantages for the synthesis of azetidine derivatives. This technology provides precise control over reaction parameters, enhances safety, and allows for seamless scalability. The generation and functionalization of unstable intermediates, such as lithiated azetidines, is particularly well-suited to flow processing. researchgate.net Flow technology enables the handling of these reactive species at higher temperatures than are feasible in batch processing, leading to more efficient reactions. researchgate.net

The integration of flow chemistry with automated systems represents a powerful platform for accelerating the discovery and development of new chemical entities. mdpi.com Automated flow synthesis has been successfully applied to produce libraries of 3-substituted azetidines, demonstrating the potential for high-throughput screening and optimization of this important structural motif. researchgate.net The use of microchannel reactors in green synthesis protocols further underscores the synergy between flow chemistry and sustainable manufacturing. rsc.org

Advanced Computational Methodologies for Predictive Design

Computational chemistry and molecular modeling are indispensable tools for the rational design of novel molecules and the prediction of their properties. For azetidine-containing compounds, computational methods are used to predict key physicochemical descriptors such as topological polar surface area (TPSA), lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.

Table 1: Computed Physicochemical Properties of tert-Butyl azetidin-3-ylcarbamate
PropertyValueSignificance
Topological Polar Surface Area (TPSA)50.36 ŲInfluences drug absorption and blood-brain barrier penetration.
LogP (Octanol-Water Partition Coefficient)0.4829Measures lipophilicity, affecting solubility and membrane permeability.
Hydrogen Bond Acceptors3Participates in molecular recognition and binding.
Hydrogen Bond Donors2Participates in molecular recognition and binding.
Rotatable Bonds1Relates to conformational flexibility.

Beyond property prediction, advanced computational studies are being used to guide the synthesis of novel azetidine derivatives. Data-driven models and machine learning, complemented by first-principles calculations, can screen virtual chemical space to identify promising candidates and desirable reactant characteristics for new synthetic approaches. mit.edu This predictive capability accelerates the discovery process by prioritizing compounds with the highest probability of success for a given application, be it in pharmaceuticals or materials science. mit.edu

Expansion into Materials Science and Catalysis Research

The unique structural and reactive properties of the azetidine ring are paving the way for its use in materials science and catalysis. One of the most promising areas is in polymer chemistry. Azetidine and its derivatives can undergo cationic ring-opening polymerization to produce polyamines. rsc.orgutwente.nl These polymers have a wide range of potential applications, including use as antibacterial coatings, materials for CO2 adsorption, and agents for non-viral gene transfection. rsc.orgutwente.nl Researchers have successfully synthesized polymers containing pendant azetidine functions, which can be further modified to create water-soluble polymers with reactive azetidinium salts. ugent.be

In the field of catalysis, azetidine is being explored as a structural component in metal-organic frameworks (MOFs). mit.edu MOFs are porous, crystalline materials with applications in heterogeneous catalysis, gas storage, and separations. mit.edu Patents have described the inclusion of azetidine as a potential heterocyclic component within MOF structures, highlighting its potential role in creating novel catalytic systems. google.comgoogle.com Additionally, the versatility of the azetidine scaffold has led to its investigation in the development of novel energetic materials, demonstrating the broad applicability of this heterocycle beyond its traditional use in medicine. acs.orgnbinno.com

Development of Radiotracer Candidates for Molecular Imaging Research

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules (radiotracers) to visualize and quantify biological processes in vivo. The azetidine scaffold is emerging as a promising platform for the development of novel PET tracers. A significant breakthrough has been the creation of Carbon-11 (¹¹C) labeled azetidine carboxylates for imaging monoacylglycerol lipase (B570770) (MAGL), an important enzyme in the endocannabinoid system. nih.govacs.org

The lead compound from this research, [¹¹C]MAGL-0519, demonstrated high specific binding and selectivity both in vitro and in vivo, providing a valuable tool for studying the role of MAGL in neurodegenerative diseases and inflammation. nih.govacs.org Researchers have also explored other azetidine-containing skeletons, such as piperazinyl azetidines, for developing both reversible and irreversible MAGL inhibitors for PET imaging. researchgate.net Furthermore, fused azetidine systems are being investigated for their potential in imaging other neurological targets, such as α7 nicotinic acetylcholine (B1216132) receptors. mdpi.com These developments highlight the potential of the azetidine core in creating the next generation of radiotracers for molecular imaging, leveraging isotopes like ¹¹C and Fluorine-18 to diagnose disease and support drug development. nih.govnih.gov

Table 2: Summary of Emerging Research on Azetidine Scaffolds
Research AvenueKey Innovation / ApplicationExample / FindingReference
Green ChemistrySustainable synthesis of pharmaceutical intermediates.Use of microchannel reactors and avoidance of pollutive reagents for a Baricitinib precursor. rsc.org
Novel ReactivityGeneration of complex molecular frameworks.Synthesis of fused, bridged, and spirocyclic systems from azetidine cores. researchgate.net
Flow ChemistrySafe and scalable synthesis of azetidine derivatives.Continuous flow synthesis enables control over highly reactive lithiated intermediates. researchgate.net
Computational DesignPredictive modeling for accelerated discovery.Data-driven models inform the synthesis of new azetidines with desired properties. mit.edu
Materials ScienceCreation of functional polymers and materials.Ring-opening polymerization of azetidines to form polyamines for various applications. rsc.orgutwente.nl
Catalysis ResearchInclusion in advanced catalytic structures.Use of azetidine as a component in Metal-Organic Frameworks (MOFs) for catalysis. mit.edugoogle.comgoogle.com
Radiotracer DevelopmentPET imaging of biological targets in the brain.Development of ¹¹C-labeled azetidine carboxylates to image the MAGL enzyme. nih.govacs.org

Q & A

Q. What are the key considerations in synthesizing azetidin-3-yl carbamate derivatives with high enantiomeric purity?

Synthesis of azetidin-3-yl carbamates requires careful selection of protecting groups and reaction conditions. For example, tert-butyl carbamate (Boc) is commonly used to protect the azetidine nitrogen, as seen in the synthesis of tert-butyl N-(azetidin-3-yl)carbamate (CAS 91188-13-5) . Deprotection steps, such as acidic cleavage of Boc groups, must be optimized to avoid racemization. Evidence from azetidinone analogue synthesis highlights the use of mild deprotection agents (e.g., trifluoroacetic acid) and low-temperature conditions to preserve stereochemical integrity .

Q. What analytical techniques are recommended for characterizing the structural integrity of azetidin-3-yl carbamates?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential for confirming molecular formulas and stereochemistry. For example, NMR can resolve signals from the azetidine ring protons (e.g., δ 3.5–4.0 ppm for N–CH₂ groups) and carbamate carbonyls (~155–160 ppm in ¹³C NMR) . Chromatographic methods like HPLC with chiral columns are critical for assessing enantiomeric purity, as validated in carbamate assay protocols . Reference data from NIST or FDA GSRS databases can support spectral interpretation .

Q. What safety protocols are critical when handling azetidin-3-yl carbamates in laboratory settings?

Key protocols include:

  • Personal protective equipment (PPE): Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors, especially during reactions involving volatile solvents .
  • Storage: Store in sealed containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict the bioactivity of azetidin-3-yl carbamates against bacterial targets?

Computational methods can model interactions between azetidin-3-yl carbamates and enzymes like Mycobacterium tuberculosis EthR. For example, ZINC170602403 (1-(3-methyl-4-nitrobenzoyl)azetidin-3-yl N-(3-fluorophenyl)carbamate) showed high binding affinity to EthR in docking studies, suggesting potential as an ethionamide booster . Molecular dynamics (MD) simulations (e.g., 100 ns trajectories) assess stability of ligand-receptor complexes, with metrics like root-mean-square deviation (RMSD) validating binding modes .

Q. How can researchers resolve contradictions in bioactivity data across studies on azetidin-3-yl carbamates?

Discrepancies may arise from differences in assay conditions (e.g., pH, solvent systems) or cell-line variability. For instance, α-glucosidase inhibition by carbamates is highly pH-dependent due to protonation of the carbamate nitrogen . Standardized protocols, such as fixed incubation times and controls for enzyme activity, are critical. Meta-analysis of primary data (e.g., IC₅₀ values) using tools like PRISMA guidelines can identify confounding variables .

Q. What strategies improve the metabolic stability of azetidin-3-yl carbamates in preclinical studies?

Structural modifications, such as fluorination of the aryl group (e.g., 3-fluorophenyl carbamate derivatives), can reduce susceptibility to cytochrome P450 oxidation . Pharmacokinetic studies in rodent models should monitor plasma half-life and metabolite profiles via LC-MS/MS. For example, tert-butyl carbamates exhibit enhanced stability compared to benzyl derivatives due to steric shielding of the carbamate group .

Q. How can structure-activity relationship (SAR) studies guide the optimization of azetidin-3-yl carbamates for CNS penetration?

SAR analysis of logP values and polar surface area (PSA) can predict blood-brain barrier permeability. Derivatives with logP < 3 and PSA < 60 Ų (e.g., 3-methoxyazetidine carbamates) are more likely to achieve CNS exposure . In vitro models like MDCK-MDR1 cells validate passive diffusion and efflux transporter interactions .

Methodological Guidance

Q. What experimental design principles apply to scaling up this compound synthesis?

  • Catalyst optimization: Transition-metal catalysts (e.g., Pd/C for hydrogenolysis) must be tested for selectivity at larger scales .
  • Process safety: Calorimetry studies prevent exothermic runaway reactions during Boc deprotection .
  • Yield improvement: Design of experiments (DoE) can identify critical factors (e.g., temperature, stoichiometry) affecting reaction efficiency .

Q. How should researchers validate the specificity of azetidin-3-yl carbamates in enzyme inhibition assays?

  • Negative controls: Use structurally similar but inactive analogues (e.g., methyl carbamates) to rule out non-specific binding .
  • Competitive assays: Titrate inhibitors against substrate concentrations to determine inhibition constants (Kᵢ) via Lineweaver-Burk plots .
  • Crystallography: Co-crystal structures (e.g., with EthR) confirm binding poses and hydrogen-bond interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.